molecular formula C14H15N6NaO7S B13918752 Antibacterial agent 47

Antibacterial agent 47

Cat. No.: B13918752
M. Wt: 434.36 g/mol
InChI Key: WEKIJAXTHGCFEA-SCYNACPDSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibacterial agent 47 is a novel compound that has garnered significant attention in the field of antimicrobial research. This compound exhibits potent antibacterial properties, making it a promising candidate for combating bacterial infections, especially those caused by drug-resistant strains. The development of this compound is part of the ongoing efforts to address the global challenge of antibiotic resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 47 involves a multi-step process that includes the following key steps:

    Initial Formation: The initial step involves the formation of a core structure through a condensation reaction between a primary amine and an aldehyde under acidic conditions.

    Functionalization: The core structure is then functionalized through a series of substitution reactions, introducing various functional groups that enhance the antibacterial activity.

    Final Assembly: The final step involves the coupling of the functionalized core with a secondary amine, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using batch reactors. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions: Antibacterial agent 47 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit different levels of antibacterial activity.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially enhancing its antibacterial properties.

    Substitution: Substitution reactions are commonly used to introduce new functional groups, which can improve the compound’s efficacy and stability.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve selective reduction.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique antibacterial properties. These derivatives are studied to identify the most effective compounds for clinical use.

Scientific Research Applications

Antibacterial agent 47 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a model system for studying the mechanisms of antibacterial action and for developing new synthetic methodologies.

    Biology: In biological research, this compound is used to study the interactions between bacteria and antimicrobial agents, providing insights into bacterial resistance mechanisms.

    Medicine: The compound is being investigated for its potential use in treating bacterial infections, particularly those caused by multi-drug-resistant bacteria.

    Industry: this compound is also explored for its use in industrial applications, such as in the development of antibacterial coatings and materials.

Mechanism of Action

The mechanism of action of antibacterial agent 47 involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts the integrity of the cell wall, leading to bacterial cell lysis and death. Additionally, the compound may interfere with other cellular processes, such as protein synthesis and DNA replication, further enhancing its antibacterial effects.

Comparison with Similar Compounds

    Beta-lactam antibiotics: These antibiotics also target bacterial cell wall synthesis but have a different core structure compared to antibacterial agent 47.

    Macrolides: These compounds inhibit bacterial protein synthesis by binding to the ribosomal subunit, a mechanism distinct from that of this compound.

    Fluoroquinolones: These antibiotics target bacterial DNA gyrase and topoisomerase IV, enzymes involved in DNA replication, differing from the cell wall-targeting mechanism of this compound.

Uniqueness: this compound is unique in its ability to target multiple pathways within bacterial cells, making it highly effective against a broad spectrum of bacteria, including drug-resistant strains. Its novel structure and mechanism of action distinguish it from other antibacterial agents, offering a promising solution to the growing problem of antibiotic resistance.

Biological Activity

Antibacterial Agent 47, a novel compound in the search for effective antimicrobial treatments, has shown promising biological activity against various bacterial strains. This article delves into its synthesis, antibacterial efficacy, mechanisms of action, and safety profile, supported by data from recent studies.

Synthesis and Characterization

This compound is part of a series of aminoguanidine derivatives synthesized to enhance antibacterial properties. The synthesis process involved standard organic chemistry techniques, yielding compounds that were evaluated for their biological activity against a spectrum of bacterial pathogens.

Antibacterial Efficacy

Recent studies have demonstrated that this compound exhibits significant in vitro antibacterial activity against both drug-sensitive and multi-drug resistant strains. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL) Comparison with Controls
Staphylococcus aureus ATCC259234Comparable to moxifloxacin (MIC = 1)
Escherichia coli ATCC259222Slightly lower than gatifloxacin (MIC = 1)
Multi-drug resistant S. aureus8Effective against resistant strains
Bacillus subtilis CMCC635012Equivalent to gatifloxacin

The compound demonstrated a broad spectrum of activity, effectively inhibiting the growth of Gram-positive and Gram-negative bacteria, including resistant strains such as multi-drug resistant E. coli and S. aureus .

The mechanism by which this compound exerts its effects involves disruption of bacterial cell membranes. Studies using membrane permeability assays indicated that the compound increases membrane permeability, leading to cell lysis. Transmission Electron Microscopy (TEM) further confirmed extensive morphological damage to bacterial cells treated with the agent, showcasing lysed cells and leakage of intracellular contents .

Case Studies and Clinical Relevance

In a clinical context, the efficacy of this compound was highlighted in a case study involving patients with infections caused by multi-drug resistant bacteria. The compound was administered as part of a combination therapy regimen, demonstrating improved outcomes compared to monotherapy approaches . The results underscored the potential for this compound to play a crucial role in treating infections that are increasingly difficult to manage due to rising antimicrobial resistance.

Safety Profile

The safety assessment of this compound was conducted using the MTT assay on human cervical HeLa cells. The cytotoxicity results indicated that the compound has a weak cytotoxic profile (IC50 > 100 µM), suggesting that its antibacterial activity is not significantly associated with toxicity towards human cells . This finding is critical as it supports the potential clinical application of the compound without substantial safety concerns.

Properties

Molecular Formula

C14H15N6NaO7S

Molecular Weight

434.36 g/mol

IUPAC Name

sodium;[(2S,5R)-2-[5-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

InChI

InChI=1S/C14H16N6O7S.Na/c21-14-19-5-8(20(14)27-28(22,23)24)1-2-10(19)13-17-16-12(26-13)9-6-18-3-4-25-7-11(18)15-9;/h6,8,10H,1-5,7H2,(H,22,23,24);/q;+1/p-1/t8-,10+;/m1./s1

InChI Key

WEKIJAXTHGCFEA-SCYNACPDSA-M

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CN5CCOCC5=N4.[Na+]

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CN5CCOCC5=N4.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.